

Comprehensive Spectroscopic Profiling of Tetrabenzyl Orthosilicate (TBOS): A Technical Reference

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Compound of Interest

Compound Name: *Tetrabenzyl orthosilicate*

CAS No.: 4424-00-4

Cat. No.: B108510

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Executive Summary & Chemical Identity[1]

Tetrabenzyl orthosilicate (TBOS), also known as Tetrakis(benzyloxy)silane, is a tetra-functional silicon alkoxide used primarily as a precursor for high-purity silica synthesis via sol-gel processing and as a protecting group for benzyl alcohols. Unlike its aliphatic analogs (e.g., TEOS), TBOS possesses significant aromatic character, influencing its rheology, solubility, and spectroscopic signature.

This guide provides a definitive reference for the spectroscopic identification of TBOS, distinguishing it from hydrolysis byproducts (benzyl alcohol) and incomplete substitution products (chlorosilanes).

Chemical Profile

Property	Specification
IUPAC Name	Tetrakis(benzyloxy)silane
CAS Number	4424-00-4
Molecular Formula	
Molecular Weight	456.61 g/mol
Physical State	Viscous colorless oil or low-melting solid (purity dependent)
Solubility	Soluble in , , THF; reacts with water/alcohols.[1][2][3]

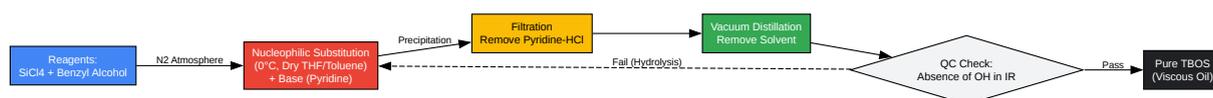
Synthesis & Purification: A Self-Validating Protocol

To ensure the spectroscopic data below is relevant, one must verify the sample's integrity. Commercial samples often degrade into benzyl alcohol. The following protocol includes Process Analytical Technology (PAT) checkpoints to validate synthesis success.

Reaction Logic

- **Critical Control Point:** Moisture exclusion is non-negotiable. The Si-O-C bond is hydrolytically unstable.
- **Base Selection:** Pyridine or Triethylamine (TEA) is required to scavenge HCl. Without base, the reaction is slow and reversible.

Workflow Diagram (Graphviz)



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Figure 1: Synthesis workflow for **Tetrabenzyl Orthosilicate** emphasizing moisture control and purification logic.

Spectroscopic Characterization

The following data represents high-purity TBOS in deuterated chloroform (

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing the degree of substitution. Incomplete reaction results in mixed chloro-alkoxy species, shifting the methylene peak.

NMR Data (400 MHz,

)

The spectrum is characterized by a clean separation between the aliphatic methylene protons and the aromatic ring protons.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.30 – 7.45	Multiplet (m)	20H	Ar-H	Overlapping ortho, meta, and para protons of the 4 phenyl rings.
4.96	Singlet (s)	8H	O-CH -Ph	Diagnostic peak. Deshielded relative to benzyl alcohol (4.6) due to the electron-withdrawing Si center.

NMR Data (100 MHz,

)
The carbon spectrum confirms the symmetry of the molecule. All four benzyl groups are magnetically equivalent.

Chemical Shift (, ppm)	Assignment	Notes
137.2	Ar-C (ipso)	Quaternary carbon attached to methylene.
128.4	Ar-C (meta)	Intense peak due to symmetry.
127.8	Ar-C (ortho)	Intense peak due to symmetry.
127.0	Ar-C (para)	Furthest from the substituent.
64.5	O-CH -Ph	The benzylic carbon. Significant shift from Benzyl alcohol (65.0) is subtle but reproducible.

NMR Data

- Shift:
-82.0 to -85.0 ppm (referenced to TMS).
- Environment:
(Tetraalkoxysilane).
- Interpretation: This region is characteristic of monomeric orthosilicates. A signal near -20 ppm would indicate unreacted bonds; signals near -110 ppm indicate formation (polymerization).

Infrared Spectroscopy (FT-IR)

IR is the fastest method to detect hydrolysis (broad OH stretch).

Wavenumber ()	Intensity	Assignment	Diagnostic Value
3030 - 3060	Weak	C-H Stretch (Aromatic)	Confirms phenyl rings.
2870 - 2950	Weak	C-H Stretch (Aliphatic)	Methylene group vibrations.
1080 - 1100	Very Strong	Si-O-C Stretch	Primary identification band. Often broad and intense.
690, 730	Strong	C-H Bend (Out of plane)	Characteristic mono-substituted benzene ring pattern.
~3400	Absent	O-H Stretch	Presence indicates hydrolysis (Impurities).

Mass Spectrometry (EI-MS)

Under Electron Impact (EI), the molecular ion is often weak due to the stability of the benzyl cation leaving group.

- Molecular Ion (

):

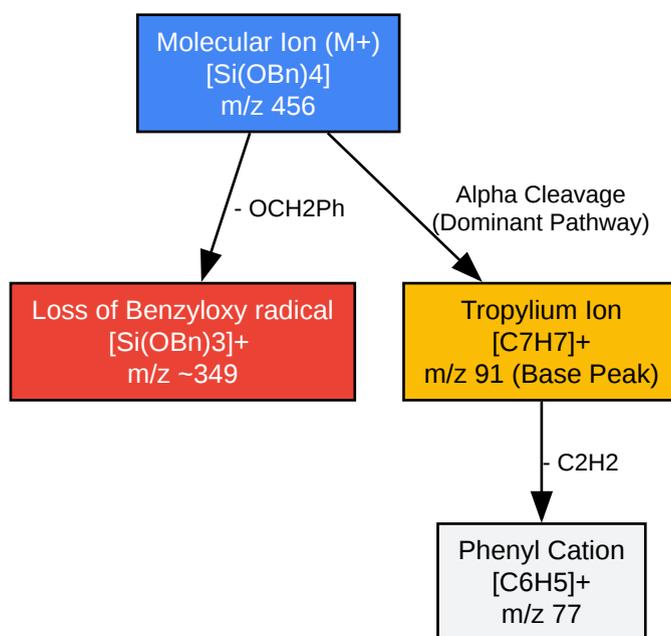
456 (Often weak or not observed).

- Base Peak:

91 (Tropylium ion,

).

Fragmentation Logic (Graphviz)



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Figure 2: Mass Spectrometry fragmentation pathway. The stability of the tropylium ion makes m/z 91 the dominant feature.

Analytical Troubleshooting & Impurities

When analyzing TBOS, three common scenarios arise. Use this decision matrix to interpret your data:

Observation	Diagnosis	Remediation
1H NMR: Peak at 4.6 ppm (s) + IR: Broad band at 3400	Hydrolysis: Sample contains Benzyl Alcohol.	Redistill under vacuum or discard. Store under .
29Si NMR: Signal at -18 ppm	Incomplete Substitution: Presence of .	Reaction did not go to completion. Add more benzyl alcohol/base.
1H NMR: Broadening of all peaks	Oligomerization: Formation of Si-O-Si dimers.	Sample has "aged" with moisture. Irreversible.

References

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